3-Fluorofuro[3,4-b]pyridin-5(7H)-one
Description
3-Fluorofuro[3,4-b]pyridin-5(7H)-one is a fluorinated derivative of the furopyridinone scaffold, a nitrogen-containing heterocycle with a fused furan and pyridine ring system. The parent compound, furo[3,4-b]pyridin-5(7H)-one, has a molecular formula of C₇H₅NO₂ and a molecular weight of 135.12 g/mol . Substitutions at the C-3 position (e.g., hydroxy, methyl, or halogens) significantly alter physicochemical and biological properties.
Synthetic routes to furopyridinones include one-pot methods using 2-bromopyridine-3-carboxylic acid and carbonyl compounds, as demonstrated by Kobayashi et al. . Fluorination at C-3 would likely follow similar strategies, leveraging electrophilic or nucleophilic fluorination agents.
Properties
Molecular Formula |
C7H4FNO2 |
|---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
3-fluoro-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H4FNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2 |
InChI Key |
GNYYSFVPJZFIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=N2)F)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
(R)-3-Hydroxy-2,7-dimethylfuro[3,4-b]pyridin-5(7H)-one
- Substituents : Hydroxy (-OH) at C-3, methyl (-CH₃) at C-2 and C-6.
- Molecular Formula: C₉H₉NO₃.
- Molecular Weight : 179.17 g/mol.
- Key Features :
- Comparison : The absence of fluorine and presence of hydroxy/methyl groups reduce electronegativity and increase steric bulk compared to 3-fluoro derivatives.
7,7-Bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5(7H)-one
3-Bromofuro[3,4-b]pyridin-5(7H)-one
Furo[3,4-b]pyridin-5(7H)-one (Parent Compound)
- Substituents: None.
- Molecular Formula: C₇H₅NO₂.
- Molecular Weight : 135.12 g/mol.
- Key Features: Serves as the baseline structure for derivative studies . No reported bioactivity, emphasizing the importance of substituents.
Pyrazolo[3,4-b]pyridine-6(7H)-one Derivatives
- Core Structure : Pyrazole ring fused to pyridine.
- Key Features: Synthesized via three-component reactions in aqueous media .
- Comparison : The pyrazole ring introduces different electronic properties compared to the furan moiety, altering target specificity.
Data Table: Comparative Analysis of Furopyridinone Derivatives
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